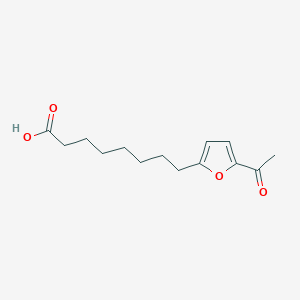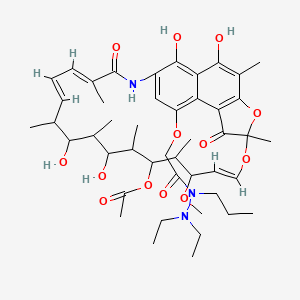
Rifamycin B diethylpropylhydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rifamycin B diethylpropylhydrazide is a derivative of rifamycin B, which belongs to the rifamycin class of antibiotics. These antibiotics are known for their potent activity against a wide range of bacterial infections, particularly those caused by mycobacteria. This compound is synthesized to enhance the pharmacological properties of rifamycin B, making it more effective in treating bacterial infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Rifamycin B diethylpropylhydrazide is synthesized through a series of chemical reactions starting from rifamycin B. The process involves the introduction of a diethylpropylhydrazide group to the rifamycin B molecule. This modification is typically achieved through hydrazone formation, where rifamycin B is reacted with diethylpropylhydrazine under controlled conditions. The reaction is carried out in an organic solvent, such as methanol or ethanol, at a specific temperature and pH to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Amycolatopsis mediterranei, a bacterium known for producing rifamycin B. The fermentation process is optimized to maximize the yield of rifamycin B, which is then chemically modified to produce this compound. The production process includes steps such as fermentation, extraction, purification, and chemical modification .
Analyse Chemischer Reaktionen
Types of Reactions
Rifamycin B diethylpropylhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution: Substitution reactions involve replacing one functional group with another, which can enhance or reduce the compound’s efficacy.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the chemical reactions of this compound include various oxidized and reduced derivatives, each with unique pharmacological properties. These derivatives are studied for their potential use in treating different bacterial infections .
Wissenschaftliche Forschungsanwendungen
Rifamycin B diethylpropylhydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactions of rifamycin derivatives.
Biology: The compound is used in research to understand the mechanisms of bacterial resistance and to develop new antibiotics.
Medicine: this compound is studied for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
Rifamycin B diethylpropylhydrazide exerts its antibacterial effects by inhibiting bacterial RNA polymerase, an enzyme essential for bacterial RNA synthesis. By binding to the DNA-dependent RNA polymerase, the compound prevents the transcription of bacterial DNA into RNA, thereby inhibiting bacterial growth and replication. This mechanism is similar to that of other rifamycin antibiotics, but the diethylpropylhydrazide modification enhances its binding affinity and efficacy .
Vergleich Mit ähnlichen Verbindungen
Rifamycin B diethylpropylhydrazide is compared with other rifamycin derivatives, such as rifampicin, rifabutin, and rifapentine. While all these compounds share a similar mechanism of action, this compound is unique due to its enhanced pharmacological properties, including improved binding affinity and efficacy against drug-resistant bacterial strains. Similar compounds include:
Rifampicin: Widely used for treating tuberculosis and other bacterial infections.
Rifabutin: Used primarily for treating Mycobacterium avium complex infections.
Rifapentine: Known for its long half-life and used in combination therapy for tuberculosis.
Eigenschaften
CAS-Nummer |
38123-23-8 |
|---|---|
Molekularformel |
C46H65N3O13 |
Molekulargewicht |
868.0 g/mol |
IUPAC-Name |
[(9E,19E,21E)-27-[2-[diethylamino(propyl)amino]-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C46H65N3O13/c1-13-20-49(48(14-2)15-3)34(51)23-59-33-22-31-41(55)36-35(33)37-43(29(9)40(36)54)62-46(11,44(37)56)60-21-19-32(58-12)26(6)42(61-30(10)50)28(8)39(53)27(7)38(52)24(4)17-16-18-25(5)45(57)47-31/h16-19,21-22,24,26-28,32,38-39,42,52-55H,13-15,20,23H2,1-12H3,(H,47,57)/b17-16+,21-19+,25-18+ |
InChI-Schlüssel |
OPFFQPAPHBUEBG-YNMBUWOKSA-N |
Isomerische SMILES |
CCCN(C(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C/C=C/C(C(C(C(C(C(C(C(/C=C/OC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O)N(CC)CC |
Kanonische SMILES |
CCCN(C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


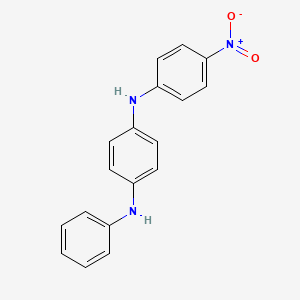
![Cyclohexanone, 3-[(4-nitrophenyl)thio]-](/img/structure/B14668584.png)
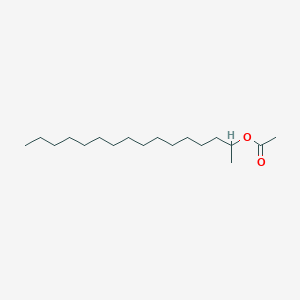
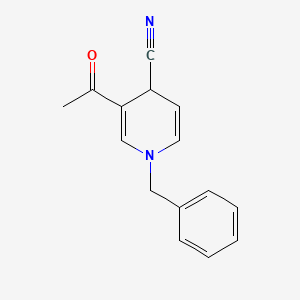

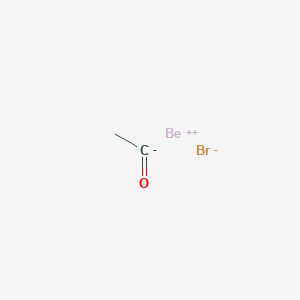


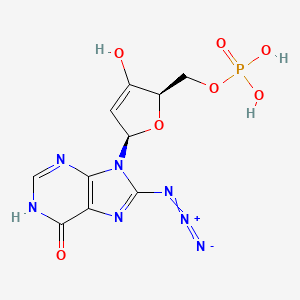
![5,5'-[(E)-Diazenediyl]dipentanenitrile](/img/structure/B14668612.png)
![2-Naphthalenol, 1-[[(1-methylethyl)imino]methyl]-](/img/structure/B14668613.png)

![1H-imidazo[4,5-f][2,1,3]benzothiadiazole](/img/structure/B14668619.png)
